molecular formula C22H22FN3O3S B2857710 5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1214102-54-1

5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2857710
CAS No.: 1214102-54-1
M. Wt: 427.49
InChI Key: JIBGAQKPUCEYOB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS: 1214102-54-1) is a fused heterocyclic molecule with the molecular formula C₂₂H₂₂FN₃O₃S and a molecular weight of 427.49 g/mol . Its structure features:

  • An imidazo[1,2-c]quinazolin-2(3H)-one core.
  • A 3-fluorobenzylsulfanyl substituent at position 3.
  • Isopropyl and 8,9-dimethoxy groups at positions 3, 8, and 9, respectively.

The 3-fluorobenzyl group introduces moderate electron-withdrawing effects, while the isopropyl and dimethoxy groups contribute to steric bulk and lipophilicity.

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-12(2)19-21(27)25-20-15-9-17(28-3)18(29-4)10-16(15)24-22(26(19)20)30-11-13-6-5-7-14(23)8-13/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBGAQKPUCEYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazolinone core, followed by the introduction of the fluorobenzyl and isopropyl groups. Common reagents used in these reactions include various halogenating agents, sulfur-containing compounds, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoquinazolinones.

Scientific Research Applications

5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ primarily in the benzylsulfanyl substituent at position 5 and the N3 substituent (isopropyl vs. other alkyl/aryl groups). Below is a detailed comparison:

Compound Name / CAS Substituent at Position 5 N3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Target Compound (1214102-54-1) 3-Fluorobenzylsulfanyl Isopropyl C₂₂H₂₂FN₃O₃S 427.49 Balanced lipophilicity; fluorinated aromatic
5-[(3,4-Dichlorobenzyl)sulfanyl] (1023939-04-9) 3,4-Dichlorobenzylsulfanyl Isopropyl C₂₂H₂₁Cl₂N₃O₃S 478.40 Higher XLogP3 (5.5); stronger electron-withdrawing Cl groups
5-{[2-(Trifluoromethyl)benzyl]sulfanyl} (1030881-50-5) 2-(Trifluoromethyl)benzylsulfanyl Isopropyl C₂₃H₂₂F₃N₃O₃S 489.49 Increased steric bulk and electronegativity
3-(Cyclohexylmethyl) (1024620-09-4) 3-Fluorobenzylsulfanyl Cyclohexylmethyl C₂₆H₂₈FN₃O₃S 481.58 Enhanced hydrophobicity; potential metabolic stability
5-[(2,4-Dichlorobenzyl)sulfanyl] (1024597-10-1) 2,4-Dichlorobenzylsulfanyl Isopropyl Not reported Not reported Steric hindrance from Cl at 2-position
5-[(Benzyl)sulfanyl] (477768-52-8) Benzylsulfanyl Benzyl C₂₆H₂₃N₃O₃S 457.54 Less electronegative; simpler aromatic substituent

Key Findings from Comparative Analysis

Electron-Withdrawing Effects :

  • The 3-fluorobenzyl group in the target compound provides moderate electron withdrawal compared to dichloro or trifluoromethyl analogs. This may influence reactivity in nucleophilic substitution or binding interactions in biological systems .
  • Trifluoromethyl substituents (e.g., 1030881-50-5) enhance electronegativity and metabolic stability due to the strong C-F bond .

Lipophilicity and Solubility :

  • Chlorinated analogs (e.g., 1023939-04-9) exhibit higher XLogP3 values (~5.5), indicating greater lipophilicity than the target compound. This could affect membrane permeability and bioavailability .
  • The cyclohexylmethyl derivative (1024620-09-4) has a higher molecular weight (481.58 g/mol) and density (1.35 g/cm³), suggesting reduced aqueous solubility compared to the isopropyl variant .

Synthetic Accessibility :

  • All analogs are synthesized via similar routes (e.g., condensation of nitriles with thiols or alkylation reactions), as seen in and . For example, the target compound’s 3-fluorobenzylsulfanyl group is introduced via nucleophilic substitution of a thiol intermediate .

Biological Activity

5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a compound with a complex structure that has garnered attention for its potential biological activities. The molecular formula is C22H22FN3O3SC_{22}H_{22}FN_{3}O_{3}S with a molecular weight of approximately 427.49 g/mol. This compound belongs to the imidazoquinazolinone class, which is known for various pharmacological properties.

  • Molecular Formula : C22H22FN3O3SC_{22}H_{22}FN_{3}O_{3}S
  • Molecular Weight : 427.49 g/mol
  • CAS Number : 1030938-55-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The imidazoquinazolinone scaffold is known to exhibit a range of pharmacological effects including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the sulfanyl group enhances the compound's ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Some derivatives have been observed to modulate inflammatory pathways, potentially reducing chronic inflammation.

Biological Activity Data

Biological ActivityMechanismReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell membranes
Anti-inflammatoryModulates inflammatory pathways

Antitumor Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

Research indicated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell wall integrity, leading to cell lysis.

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of the compound in an animal model of acute inflammation. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of amine precursors (e.g., 1H-1,2,4-triazol-5-amine) with activated esters or carbonyl derivatives. Refluxing in acetic acid or toluene under inert atmospheres improves yield. Purification via column chromatography (silica gel, gradient elution) ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) minimizes side products .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and stereochemistry. Key signals include:

  • ¹H NMR : Singlets for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfanyl-linked benzyl protons (δ 4.2–4.5 ppm).
  • 13C NMR : Peaks for quinazolinone carbonyl (~δ 160–165 ppm) and fluorinated aromatic carbons (~δ 115–125 ppm).
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 471.58 for C₂₇H₂₅N₃O₃S) .

Q. How can preliminary in vitro assays be designed to screen the compound's biological activity against specific therapeutic targets?

  • Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to measure inhibition constants (IC₅₀) for target enzymes (e.g., kinases). For cell-based assays, employ dose-response curves (0.1–100 µM) in cancer or microbial cell lines, with controls for cytotoxicity (e.g., MTT assay). Replicate experiments in triplicate and normalize data to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the role of the 3-fluorobenzylsulfanyl and isopropyl substituents in modulating biological activity?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 3-fluorobenzyl with 4-chlorobenzyl or removing the isopropyl group). Test analogs in parallel using standardized assays (e.g., IC₅₀ comparisons). Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins. Statistical analysis (ANOVA) identifies significant activity differences .

Q. What methodological considerations are critical when investigating the compound's pharmacokinetic properties, such as bioavailability and metabolic stability?

  • Methodological Answer : Conduct in vivo pharmacokinetic studies in rodent models:

  • Bioavailability : Administer orally and intravenously; calculate AUC (area under the curve) ratios.
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS. Include cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Q. In cases of contradictory biological activity data across different assay systems, what strategies can researchers employ to identify and resolve the underlying causes?

  • Methodological Answer : Validate assay conditions by:

  • Replicating experiments in independent labs.
  • Cross-testing in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Analyzing batch-to-batch compound purity (HPLC ≥95%).
  • Adjusting buffer pH or cofactor concentrations to mimic physiological conditions .

Q. What experimental approaches are recommended for assessing the environmental fate and biodegradation pathways of this compound in ecological risk assessments?

  • Methodological Answer : Use OECD guidelines for environmental testing:

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
  • Soil/water partitioning : Measure log Kₒc (organic carbon-water coefficient) using batch equilibrium tests.
  • Biodegradation : Conduct OECD 301F tests with activated sludge; quantify residual compound and metabolites .

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